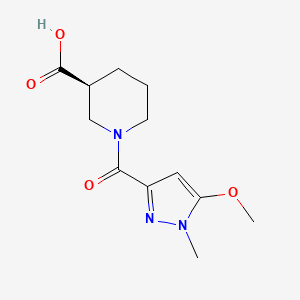
2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide, also known as ADRAFINIL, is a synthetic nootropic compound that was developed in the 1970s by a French pharmaceutical company. It is a prodrug for Modafinil, which means that it is metabolized in the liver to produce Modafinil. ADRAFINIL has been shown to have a number of potential benefits, including improved cognitive function, increased wakefulness, and enhanced memory.
作用機序
The exact mechanism of action of 2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide is not fully understood, but it is thought to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. These neurotransmitters are involved in regulating wakefulness, attention, and memory. This compound is also thought to increase the activity of certain enzymes in the liver, which leads to the production of Modafinil.
Biochemical and Physiological Effects:
This compound has been shown to increase wakefulness and reduce fatigue in humans. It has also been shown to improve cognitive function, including memory, attention, and learning. This compound has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. It has also been shown to increase the activity of certain enzymes in the liver, which leads to the production of Modafinil.
実験室実験の利点と制限
2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide has a number of advantages for lab experiments, including its ability to improve cognitive function and increase wakefulness in animal models. However, it is important to note that this compound is a prodrug for Modafinil, which means that it is metabolized in the liver to produce Modafinil. This can make it difficult to determine the exact effects of this compound on its own, as opposed to the effects of Modafinil.
将来の方向性
There are a number of potential future directions for research on 2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide. One area of interest is the potential neuroprotective effects of this compound, particularly in the treatment of Alzheimer's disease. Another area of interest is the potential use of this compound as a treatment for sleep disorders such as narcolepsy and obstructive sleep apnea. Additionally, further research is needed to fully understand the mechanism of action of this compound and to determine its potential benefits and limitations for cognitive enhancement and wakefulness.
合成法
2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide is synthesized by the reaction of benzhydryl chloride with 4-amino-2-methylpyridine to produce 2-benzhydrylamino-2-methylpropanenitrile. This compound is then reacted with hydroxylamine hydrochloride to produce 2-(aminomethyl)-N-benzhydrylpyridine-4-carboxamide. Finally, the benzhydryl group is removed by catalytic hydrogenation to produce this compound.
科学的研究の応用
2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide has been extensively studied for its potential cognitive and wakefulness-enhancing effects. It has been shown to improve cognitive function in animal models, as well as in humans. This compound has also been shown to increase wakefulness and reduce fatigue in humans, making it a potential treatment for sleep disorders such as narcolepsy and obstructive sleep apnea. Additionally, this compound has been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease.
特性
IUPAC Name |
2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-10-7-12(4-6-18(10)2)17-14(19)11-3-5-16-13(8-11)9-15/h3,5,8,10,12H,4,6-7,9,15H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHAEYKWLAHVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)NC(=O)C2=CC(=NC=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6645135.png)



![2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol](/img/structure/B6645169.png)




![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
![2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6645212.png)
![2-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-2-yl]cyclohexan-1-ol](/img/structure/B6645213.png)
![2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6645223.png)

